Ammonium paramolybdate tetrahydrate
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Overview
Description
Ammonium paramolybdate tetrahydrate, also known as ammonium heptamolybdate tetrahydrate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄·4H₂O. It is commonly encountered as a white crystalline solid and is widely used in various industrial and scientific applications. This compound is particularly valued for its role in the preparation of molybdenum-based catalysts and its use as an analytical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium paramolybdate tetrahydrate is typically prepared by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and allowing the solution to evaporate at room temperature. During the evaporation process, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrometallurgical processing of molybdenum ores. The molybdenum trioxide is dissolved in ammonia solution, and the resulting solution is subjected to crystallization to obtain the tetrahydrate form of ammonium paramolybdate .
Chemical Reactions Analysis
Types of Reactions
Ammonium paramolybdate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to form reduced molybdenum oxides or molybdenum metal.
Substitution: It reacts with acids to form molybdic acid and an ammonium salt.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often carried out using hydrogen gas or other reducing agents.
Substitution: Involves the use of strong acids such as hydrochloric acid (HCl).
Major Products Formed
Oxidation: Molybdenum trioxide (MoO₃) and other molybdenum oxides.
Reduction: Reduced molybdenum oxides (e.g., MoO₂) and molybdenum metal.
Substitution: Molybdic acid (H₂MoO₄) and ammonium salts.
Scientific Research Applications
Ammonium paramolybdate tetrahydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ammonium paramolybdate tetrahydrate involves its role as a source of molybdenum. Molybdenum is an essential element that is present in various enzymes, including xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the oxidation of aldehydes .
Comparison with Similar Compounds
Ammonium paramolybdate tetrahydrate can be compared with other similar compounds, such as:
Potassium heptamolybdate: Similar in structure and properties, but contains potassium instead of ammonium.
Ammonium molybdate: Another molybdenum compound, but with different hydration states and chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable reagent and catalyst in scientific research and industrial processes.
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum;tetrahydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Mo.6H3N.10H2O.18O/h;;;;;;;6*1H3;10*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXLYHHVMHXSCP-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.O.O.O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H32Mo7N6O28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1235.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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